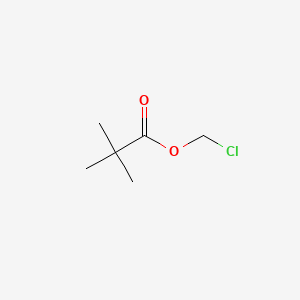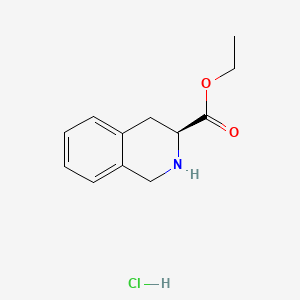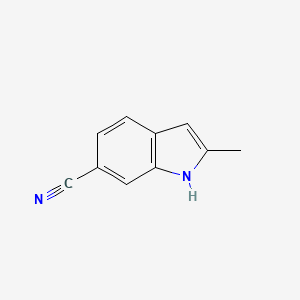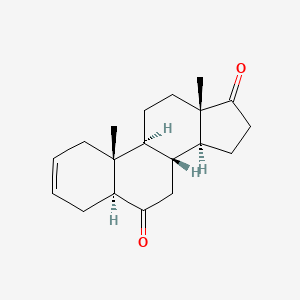![molecular formula C13H13N3 B579780 4-[(Z)-(phenylhydrazinylidene)methyl]aniline CAS No. 19098-48-7](/img/structure/B579780.png)
4-[(Z)-(phenylhydrazinylidene)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Z)-(phenylhydrazinylidene)methyl]aniline is an organic compound that features a phenylhydrazine moiety linked to an aniline structure through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline typically involves the condensation of phenylhydrazine with 4-formylaniline. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(Z)-(phenylhydrazinylidene)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone linkage back to the parent amine and aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Aniline and phenylhydrazine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-[(Z)-(phenylhydrazinylidene)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Mécanisme D'action
The mechanism of action of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline involves its interaction with various molecular targets. The hydrazone linkage can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the phenyl rings can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparaison Avec Des Composés Similaires
Phenylhydrazine: Shares the hydrazine moiety but lacks the aniline structure.
Aniline: Contains the aniline structure but lacks the hydrazone linkage.
4-Formylaniline: Precursor in the synthesis of 4-[(Z)-(phenylhydrazinylidene)methyl]aniline.
Uniqueness: this compound is unique due to its combined structural features of phenylhydrazine and aniline, linked through a methylene bridge
Propriétés
Numéro CAS |
19098-48-7 |
|---|---|
Formule moléculaire |
C13H13N3 |
Poids moléculaire |
211.268 |
Nom IUPAC |
4-[(Z)-(phenylhydrazinylidene)methyl]aniline |
InChI |
InChI=1S/C13H13N3/c14-12-8-6-11(7-9-12)10-15-16-13-4-2-1-3-5-13/h1-10,16H,14H2/b15-10- |
Clé InChI |
BXSAHSRJWLEKEN-GDNBJRDFSA-N |
SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(C=C2)N |
Synonymes |
4-Aminobenzaldehyde phenyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)









![[(2R,3R,4R,5R,6S)-5-acetamido-4,6-dimethoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579719.png)
